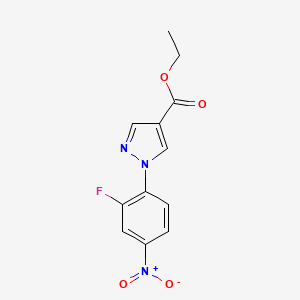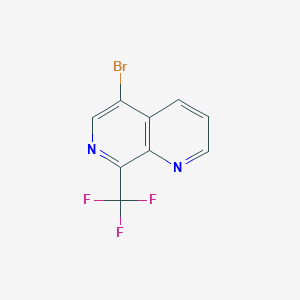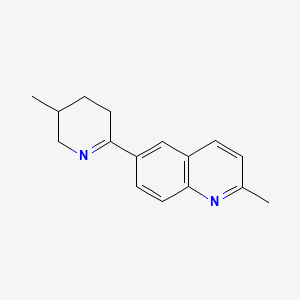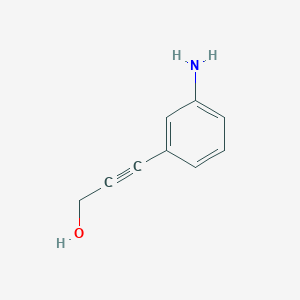
2-(Chlorosulfonyl)isonicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)isonicotinic acid hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO4S. It is a derivative of isonicotinic acid, where the carboxyl group is substituted with a chlorosulfonyl group.
Métodos De Preparación
The synthesis of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride typically involves the chlorosulfonation of isonicotinic acid. The process can be summarized as follows:
Chlorosulfonation Reaction: Isonicotinic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the chlorosulfonyl group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Hydrochloride Formation: The resulting 2-(Chlorosulfonyl)isonicotinic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(Chlorosulfonyl)isonicotinic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: It can react with alkenes or alkynes to form cyclic compounds, such as β-lactams or oxathiazine derivatives
Common reagents used in these reactions include sulfur trioxide (SO3), cyanogen chloride (ClCN), and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
2-(Chlorosulfonyl)isonicotinic acid hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including amides, lactams, and triazocinones.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules and metal-organic frameworks (MOFs) for drug delivery.
Mecanismo De Acción
The mechanism of action of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
2-(Chlorosulfonyl)isonicotinic acid hydrochloride can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain the chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a carboxyl group.
Isonicotinic acid derivatives: Compounds like isoniazid and ethionamide are derivatives of isonicotinic acid and are used as anti-tuberculosis agents.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H5Cl2NO4S |
|---|---|
Peso molecular |
258.08 g/mol |
Nombre IUPAC |
2-chlorosulfonylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H4ClNO4S.ClH/c7-13(11,12)5-3-4(6(9)10)1-2-8-5;/h1-3H,(H,9,10);1H |
Clave InChI |
FQXSYMGMLAAPBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)









